molecular formula C3H11ClN2O2S B2828617 (2S)-2-Aminopropane-1-sulfonamide;hydrochloride CAS No. 1140948-90-8

(2S)-2-Aminopropane-1-sulfonamide;hydrochloride

Cat. No.: B2828617
CAS No.: 1140948-90-8
M. Wt: 174.64
InChI Key: WOVCZQBNNKVOAL-DFWYDOINSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, etc.). It may also include information on its discovery or synthesis .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis analysis would include the reactants used, the conditions under which the reaction takes place, and the yield of the product .


Molecular Structure Analysis

The molecular structure of a compound is determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The structure provides information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying the properties of the compound such as its melting point, boiling point, solubility, and reactivity. These properties can provide information about how the compound behaves under different conditions .

Scientific Research Applications

Synthesis of 1,3-Heteroatom Substituted 2-Aminopropane Derivatives

Research demonstrates the synthesis of 1,3-heteroatom substituted 2-aminopropane derivatives from 2-(bromomethyl)-1-sulfonylaziridines, showcasing the utility of sulfonamide compounds in creating functionalized molecules for various scientific applications. This synthesis pathway highlights the role of sulfonamides in developing molecules with potential biological activities (D’hooghe, Rottiers, Kerkaert, & Kimpe, 2005).

GABAB Receptor Antagonists

Sulfonamides have been explored for their role as GABAB receptor antagonists. The synthesis of 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides, including derivatives of Baclofen containing nitro groups, suggests their potential in neurological research and drug development. These compounds exhibit specific antagonist activity at the GABAB receptor, highlighting the therapeutic potential of sulfonamide derivatives in neuropharmacology (Hughes & Prager, 1997).

Carbonic Anhydrase Inhibitors

Sulfonamides are pivotal in the development of carbonic anhydrase inhibitors, with applications ranging from antiglaucoma therapies to anticancer agents. Studies have focused on creating water-soluble, topically effective, intraocular pressure-lowering sulfonamides for glaucoma treatment. The research emphasizes the importance of the sulfonamide group in inhibiting carbonic anhydrase isozymes, critical for physiological processes like aqueous humor secretion (Scozzafava, Menabuoni, Mincione, Briganti, Mincione, & Supuran, 1999).

Anticancer Sulfonamide Derivatives

The anticancer potential of sulfonamide derivatives has been explored through the synthesis and inhibition activity study of triazinyl-substituted benzenesulfonamide conjugates. These studies demonstrate the role of sulfonamides in targeting human tumor-associated carbonic anhydrase isoforms, offering insights into the design of novel anticancer agents (Mikulová, Kružlicová, Pecher, Supuran, & Mikuš, 2020).

Sulfonopeptides as Enzyme Inhibitors

Sulfonopeptides, the sulfur analogues of natural peptides, leverage the tetrahedral sulfonamide moiety to act as enzyme inhibitors. These compounds, mimicking the transition-state analogues of hydrolysis, have been reviewed for their synthetic methods and potential as medicinal agents, illustrating the versatility of sulfonamide derivatives in drug development (Xu, 2021).

Mechanism of Action

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Safety and Hazards

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Future Directions

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Properties

IUPAC Name

(2S)-2-aminopropane-1-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S.ClH/c1-3(4)2-8(5,6)7;/h3H,2,4H2,1H3,(H2,5,6,7);1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVCZQBNNKVOAL-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CS(=O)(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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